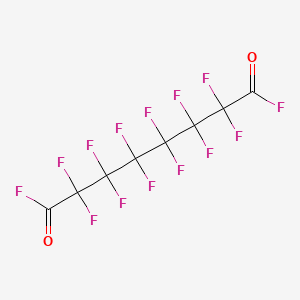![molecular formula C41H45N5O17 B14686733 4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione CAS No. 24938-17-8](/img/structure/B14686733.png)
4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex polymeric compound. This compound is synthesized through the polymerization of multiple monomers, resulting in a material with unique properties and applications. It is used in various industrial and scientific fields due to its stability, durability, and specific chemical characteristics.
Métodos De Preparación
The preparation of 1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves several synthetic routes and reaction conditions. The polymerization process typically includes:
Monomer Synthesis: Each monomer, such as 1,4-Benzenedicarboxylic acid and 1,2-ethanediol, is synthesized through specific chemical reactions.
Polymerization Reaction: The monomers undergo a polymerization reaction under controlled conditions, often involving catalysts and specific temperatures.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and scalability, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has numerous scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as high strength and thermal stability.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 1,2-ethanediol, 4,4’-methylenebis(benzenamine) and 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione exhibits unique properties such as enhanced stability and specific reactivity. Similar compounds include:
Polyethylene terephthalate (PET): Known for its use in plastic bottles and fibers.
Polycarbonate: Used in the production of strong, transparent materials.
Polyurethane: Known for its versatility and use in foams and coatings.
These comparisons highlight the unique aspects of the compound, making it suitable for specific applications where other polymers may not perform as effectively.
Propiedades
Número CAS |
24938-17-8 |
|---|---|
Fórmula molecular |
C41H45N5O17 |
Peso molecular |
879.8 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2.C9H15N3O6.C9H4O5.C8H6O4.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-8H,9,14-15H2;13-15H,1-6H2;1-3H,(H,10,11);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |
Clave InChI |
KBFAFFBJVKRMMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO.C(CO)O |
Números CAS relacionados |
24938-17-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
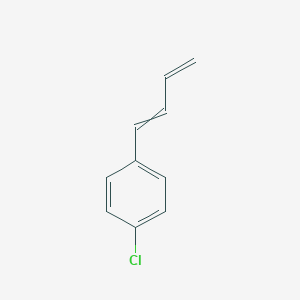
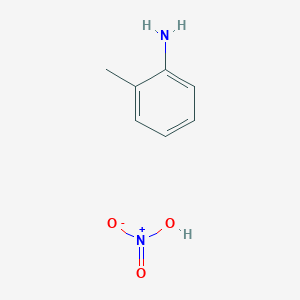
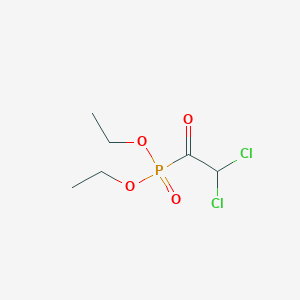

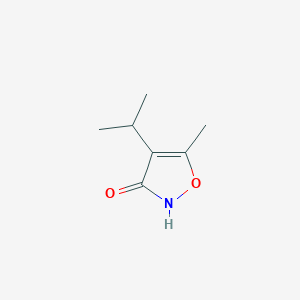
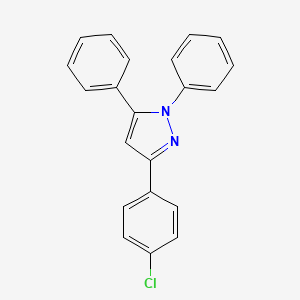
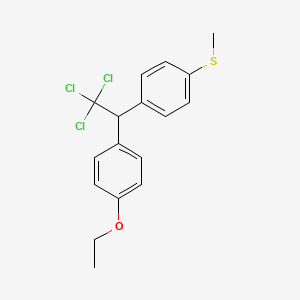
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)
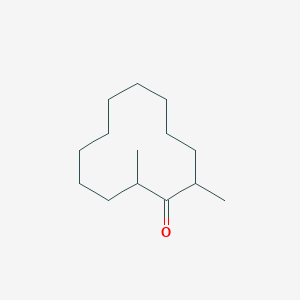
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
